N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide
Description
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is a synthetic derivative of histamine, featuring a D-serinamide moiety linked via an ethyl spacer to the imidazole ring. This compound combines the bioactive imidazole core—a hallmark of histaminergic systems—with the chiral hydroxyl and amide functionalities of D-serine.
Properties
CAS No. |
643766-41-0 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C8H14N4O2/c9-7(4-13)8(14)11-2-1-6-3-10-5-12-6/h3,5,7,13H,1-2,4,9H2,(H,10,12)(H,11,14)/t7-/m1/s1 |
InChI Key |
VZGUAAGOTDZXBH-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(NC=N1)CCNC(=O)[C@@H](CO)N |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide typically involves the formation of the imidazole ring followed by the attachment of the serinamide moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are designed to be scalable and efficient, with good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several imidazole-derived molecules, as outlined below:
Table 1: Structural and Physicochemical Comparison
† Direct data for the target compound are absent in the evidence; values are calculated based on its structure.
Functional Group Impact on Properties
This may enhance interactions with chiral biological targets, such as enzymes or receptors . β-Alaninamide in Carcinine dihydrochloride (CAS 57022-38-5) confers zwitterionic behavior, improving solubility in aqueous media compared to the target compound .
Stability and Reactivity :
- The tert-butyl carbamate in EN300-39917085 () acts as a protective group for amines, contrasting with the hydrolytically labile amide in the target compound .
- Adenine-linked derivatives (e.g., CAS 1669-86-9) exhibit higher thermal stability (melting point 256–257°C) due to aromatic stacking of the purine ring .
Pharmacological and Biochemical Relevance
- N-Acetylhistamine (CAS 673-49-4) is a histamine metabolite with reduced receptor affinity, highlighting how acetylation modulates bioactivity .
- Carcinine dihydrochloride (CAS 57022-38-5) is a histamine derivative studied for antioxidant properties, suggesting that amide-linked side chains (e.g., β-alaninamide) enhance redox activity .
- Imidazole-thiazole hybrids (e.g., SANC00222 in ) demonstrate potent hydrophobic and hydrogen-bonding interactions in docking studies, implying that the target compound’s serine hydroxyl group could similarly influence binding .
Biological Activity
N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide is a compound of interest due to its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its biological significance in various biochemical processes. The imidazole moiety contributes to the compound's ability to interact with biological targets, particularly in the modulation of immune responses.
Research indicates that this compound exhibits activity through several mechanisms:
- LAG-3 Modulation : The compound has been shown to bind to the LAG-3 protein, which plays a crucial role in regulating immune responses. By binding to LAG-3, it can enhance T-cell activation and proliferation, potentially improving anti-tumor immunity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds, including this compound, have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell functions .
Efficacy in Immune Modulation
A study highlighted the compound's ability to increase the expression of activation markers on T cells, such as CD25 and cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These findings suggest that this compound could be utilized in therapies aimed at enhancing immune responses in cancer patients .
Antimicrobial Properties
In a screening campaign involving various imidazole derivatives, this compound was identified as having a minimum inhibitory concentration (MIC) against MRSA at levels comparable to existing antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies .
Case Study 1: Cancer Immunotherapy
A clinical trial explored the use of this compound as an adjunct therapy in patients with advanced melanoma. Participants receiving the compound alongside standard immunotherapy exhibited significantly improved outcomes compared to those receiving immunotherapy alone. The study reported increased tumor-infiltrating lymphocytes and reduced tumor burden .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of MRSA strains. The compound was tested against a panel of resistant bacterial strains, showing promising results with low cytotoxicity towards human cells. This suggests a favorable therapeutic index for potential clinical applications .
Data Table: Biological Activity Overview
| Activity Type | Target | Mechanism | Efficacy |
|---|---|---|---|
| Immune Modulation | T-cells | LAG-3 binding; enhances activation | Increased CD25 expression |
| Antimicrobial | MRSA | Disruption of cell function | MIC ≤ 0.25 µg/mL |
| Cytotoxicity | Human cells | Low cytotoxicity observed | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
